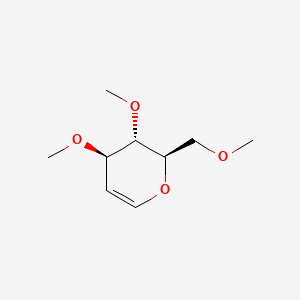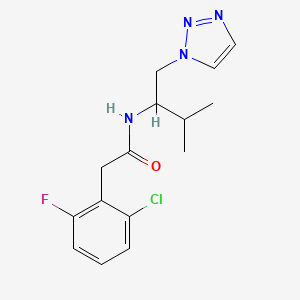
2-(2-chloro-6-fluorophenyl)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Chloro-6-fluorophenyl)acetamides are a class of compounds that have been studied for their potential as thrombin inhibitors. Thrombin is an enzyme that plays a crucial role in blood coagulation, and its inhibition is a key target for anticoagulant drugs. The specific compound mentioned, 2-(2-chloro-6-fluorophenyl)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)acetamide, is not directly described in the provided papers, but the general class of compounds has been shown to have significant potency against thrombin, with inhibitory constants (Ki) ranging from 0.9 to 33.9 nM .
Synthesis Analysis
The synthesis of related acetamide compounds typically involves the reaction of an appropriate aniline derivative with an acylating agent. For instance, N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide was synthesized using POCl3 in acetate, which suggests a possible route for the synthesis of the compound might involve a similar acylation reaction . The specific details of the synthesis of 2-(2-chloro-6-fluorophenyl)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)acetamide are not provided, but it can be inferred that careful selection of substituents and reaction conditions would be crucial to achieve the desired product.
Molecular Structure Analysis
The molecular structure of acetamide derivatives can be determined using various spectroscopic techniques such as NMR and X-ray diffraction analysis. For example, the crystal structure of N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide was elucidated using these methods, revealing a monoclinic space group with specific geometric parameters . While the exact structure of 2-(2-chloro-6-fluorophenyl)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)acetamide is not detailed, similar analytical techniques could be employed to determine its molecular conformation and crystallography.
Chemical Reactions Analysis
The chemical reactivity of acetamide derivatives can vary depending on the substituents attached to the phenyl ring and the acetamide nitrogen. The presence of electron-withdrawing or electron-donating groups can significantly affect the compound's reactivity. For instance, the conformation of the N—H bond in 2-Chloro-N-(3-methylphenyl)acetamide is syn to the meta-methyl group, which could influence its reactivity in further chemical transformations . The specific reactivity of 2-(2-chloro-6-fluorophenyl)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)acetamide would need to be studied in the context of its unique structural features.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are closely related to their molecular structure. For example, intermolecular hydrogen bonding can affect the melting point and solubility of the compound. In the case of 2-Chloro-N-(3-methylphenyl)acetamide, dual intermolecular N—H⋯O hydrogen bonds link the molecules, which could be indicative of its physical properties . The specific physical and chemical properties of 2-(2-chloro-6-fluorophenyl)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)acetamide, such as solubility, melting point, and stability, would need to be determined experimentally.
科学的研究の応用
Comparative Metabolism of Chloroacetamide Herbicides
The study by Coleman, Linderman, Hodgson, and Rose (2000) explores the metabolism of chloroacetamide herbicides, such as acetochlor and metolachlor, in human and rat liver microsomes. Although not directly related to the specific chemical structure requested, this research highlights the broader category of chloroacetamide herbicides and their metabolic pathways, which might share similarities with the metabolism of the compound . The carcinogenic potential of these herbicides in rats is linked to a complex metabolic activation pathway leading to DNA-reactive products. The study provides insights into the metabolism of related compounds, potentially shedding light on the scientific research applications of similar chloroacetamide-based chemicals (Coleman et al., 2000).
Spectroscopic and Quantum Mechanical Studies
Mary, Yalcin, Resmi, Thomas, Önkol, Kasap, and Yildiz (2020) conducted a comprehensive study on bioactive benzothiazolinone acetamide analogs, focusing on their spectroscopic properties, quantum mechanical studies, ligand-protein interactions, and photovoltaic efficiency modeling. This research is particularly relevant for understanding the multifaceted applications of acetamide analogs in scientific research, from their potential in dye-sensitized solar cells (DSSCs) to their interactions with biological targets such as Cyclooxygenase 1 (COX1). The study demonstrates the broad utility of acetamide derivatives in both biological and materials science fields (Mary et al., 2020).
Anti-Inflammatory Activity of Novel Acetamides
Sunder and Maleraju (2013) synthesized and tested the anti-inflammatory activity of novel N-(3-chloro-4-fluorophenyl) acetamide derivatives. Their research contributes to the understanding of the therapeutic potential of acetamide derivatives, indicating the compound's applicability in developing anti-inflammatory agents. This study underscores the medical research applications of acetamide derivatives, showcasing their potential in creating new treatments for inflammation-related conditions (Sunder & Maleraju, 2013).
Thrombin Inhibitory Activity
Lee, Kreutter, Pan, Crysler, Spurlino, Player, Tomczuk, and Lu (2007) explored the thrombin inhibitory activity of 2-(2-Chloro-6-fluorophenyl)acetamides, revealing the compound's significant potential in modulating thrombin, a key enzyme in the coagulation process. This research highlights the compound's importance in therapeutic applications, particularly in developing anticoagulant drugs. The study provides a clear example of how specific acetamide derivatives can be used in pharmaceutical research to address conditions related to blood clotting (Lee et al., 2007).
特性
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-[3-methyl-1-(triazol-1-yl)butan-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClFN4O/c1-10(2)14(9-21-7-6-18-20-21)19-15(22)8-11-12(16)4-3-5-13(11)17/h3-7,10,14H,8-9H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOZXNLJYLCDITB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1C=CN=N1)NC(=O)CC2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClFN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chloro-6-fluorophenyl)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

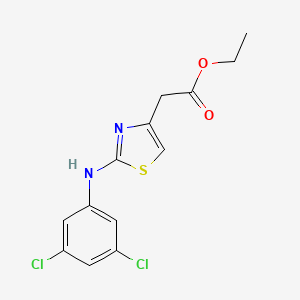

![Methyl 2-[6-(3,4-dimethylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]propanoate](/img/no-structure.png)
![N-(4-fluorophenyl)-2-[3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide](/img/structure/B2519601.png)
![N-(4-fluorophenethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2519602.png)
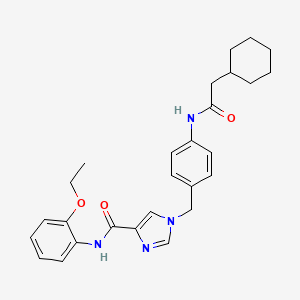
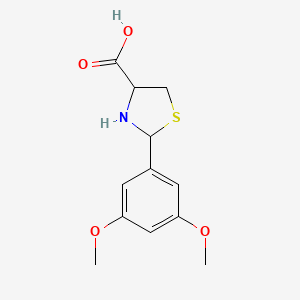
![2-(benzylthio)-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2519609.png)
![(1S,2R,4S,6R)-9-Phenylmethoxycarbonyl-9-azatricyclo[4.2.1.02,4]nonane-4-carboxylic acid](/img/structure/B2519610.png)
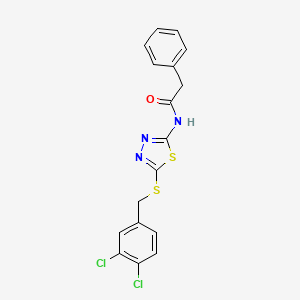
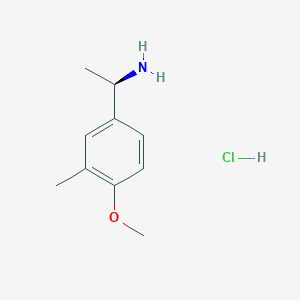
![3-(benzo[d]oxazol-2-yl)-2-oxo-2H-chromen-7-yl 3-methoxybenzoate](/img/structure/B2519614.png)
